molecular formula C₅₇H₁₀₆N₂O₉ B1141360 Orlistat Dimer Impurity CAS No. 881900-54-5

Orlistat Dimer Impurity

Cat. No.: B1141360
CAS No.: 881900-54-5
M. Wt: 963.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orlistat Dimer Impurity ( 881900-54-5) is a certified reference material essential for analytical research and development in the pharmaceutical industry. With a molecular formula of C57H106N2O9 and a molecular weight of 963.48 g/mol , this high-purity impurity standard is supplied as an ICH Q3A/Q3B compliant product for use as a working standard in the quality control of Orlistat, an anti-obesity medication . Orlistat itself is a pancreatic and gastric lipase inhibitor that acts by covalently binding to the serine residue in the enzyme's active site, thereby reducing dietary fat absorption . The identification and quantification of process-related impurities like the Orlistat Dimer are critical steps in drug development to ensure the safety, efficacy, and stability of the final pharmaceutical product . This impurity is intended for use in assays such as HPLC to validate analytical methods and to monitor the stability of Orlistat drug substances and products. Researchers are advised to store this compound in a refrigerator at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMPRANOWJTRG-KREHMKRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858258
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881900-54-5
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Orlistat Dimer Impurity (CAS 881900-54-5)

[1][2][3][4]

Executive Summary

The Orlistat Dimer Impurity (CAS 881900-54-5) is a high-molecular-weight degradation product and process impurity associated with the synthesis and storage of Orlistat (Tetrahydrolipstatin).[1] As a lipase inhibitor containing a reactive

1

This guide provides a structural analysis, formation mechanism, and validated analytical protocols for researchers involved in the development of generic Orlistat formulations or stability-indicating methods.

Chemical Identity & Structure

The dimer is formed through the interaction of two Orlistat-related moieties, typically involving the ring-opening of the

Key Identifiers
PropertyDetail
Common Name Orlistat Dimer Impurity
CAS Number 881900-54-5
Molecular Formula C

H

N

O

Molecular Weight 963.48 g/mol
Chemical Name O5-(N-Formyl-L-leucyl)-(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester
Structural Analysis

The structure consists of two lipophilic chains derived from the Orlistat backbone.

  • Unit A (Intact/Modified Lactone): Retains the

    
    -lactone functionality or a derivative thereof, crucial for lipase inhibition.
    
  • Unit B (Open Chain): A hydrolyzed Orlistat unit where the

    
    -lactone has opened to form a hydroxy-acid or similar intermediate.[1]
    
  • Linkage: The dimer is stabilized by an ester linkage formed between the hydroxyl group of the open-chain unit and the carboxyl/carbonyl functionality of the second unit.

Structural Visualization (Connectivity)

The following diagram illustrates the logical connectivity of the dimer based on its synthesis from Orlistat monomers.

Orlistat_Dimer_StructureFigure 1: Logical Connectivity of Orlistat Dimer Impurity (C57H106N2O9)Orlistat_Backbone_1Orlistat Unit 1(Open Ring / Hydrolyzed)LinkageEster Linkage(Covalent Bond)Orlistat_Backbone_1->LinkageVia Hydroxyl/Acid GroupSide_Chain_1N-Formyl-L-LeucineSide ChainOrlistat_Backbone_1->Side_Chain_1Orlistat_Backbone_2Orlistat Unit 2(Intact or Modified)Linkage->Orlistat_Backbone_2Connects to BackboneSide_Chain_2N-Formyl-L-LeucineSide ChainOrlistat_Backbone_2->Side_Chain_2

Figure 1: The dimer comprises two Orlistat backbones linked via an ester bond, retaining two N-formyl-leucine side chains.[1][2]

Formation Mechanism

The formation of the dimer is a multi-step process driven by moisture and heat, often occurring during the concentration of reaction mixtures or accelerated stability testing.

Mechanistic Pathway[1]
  • Hydrolysis (Initiation): Trace moisture attacks the sensitive

    
    -lactone ring of an Orlistat molecule, yielding Related Compound E  (Open Ring Acid).
    
  • Nucleophilic Attack: The newly generated hydroxyl or carboxyl group on the open-ring intermediate acts as a nucleophile.

  • Dimerization: This nucleophile attacks the electrophilic carbonyl carbon of the

    
    -lactone (or the ester side chain) of a second intact Orlistat molecule.
    
  • Stabilization: Loss of a small molecule (e.g., water or rearrangement) stabilizes the C57 structure.

Dimer_Formation_MechanismFigure 2: Step-wise Formation Mechanism of Orlistat DimerOrlistatIntact Orlistat(C29H53NO5)Open_RingHydrolyzed Intermediate(Related Compound E)Free -OH and -COOHOrlistat->Open_Ring Beta-Lactone HydrolysisMoistureMoisture / HeatMoisture->Open_RingTransitionTransesterification / CondensationOpen_Ring->Transition Nucleophilic AttackOrlistat_2Second Orlistat Molecule(Electrophile)Orlistat_2->Transition Target SubstrateDimerOrlistat Dimer Impurity(C57H106N2O9)Transition->Dimer Ester Bond Formation

Figure 2: Reaction pathway showing hydrolysis-mediated dimerization.[1]

Analytical Characterization

Detecting the dimer requires high-resolution separation techniques due to its lipophilicity and structural similarity to the parent compound.

HPLC Method (Reverse Phase)

The following protocol is effective for separating the dimer from Orlistat and other degradation products (e.g., Related Compounds A, B, C).

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Acetonitrile : Water : Phosphoric Acid (800 : 200 : 0.[1]5)
Mobile Phase B Acetonitrile (100%)
Gradient High organic gradient (starting ~80% ACN) to elute lipophilic dimer
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 205 nm or 215 nm (Low wavelength required due to lack of chromophores)
Retention Time Dimer elutes after Orlistat (RRT > 1.[1]5) due to high lipophilicity
Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]

    
     = 964.48 Da or [M+Na]
    
    
    = 986.47 Da.[1]
  • Fragmentation: MS/MS analysis typically reveals fragments corresponding to the loss of the N-formyl-leucine side chain (m/z ~158) and cleavage of the ester linkage between the two monomeric units.

Control & Mitigation

To minimize dimer formation during drug substance manufacturing and formulation:

  • Moisture Control: Strictly limit water content in solvents and excipients, as hydrolysis is the rate-limiting step for dimer initiation.

  • Temperature Management: Avoid prolonged heating (>40°C) during drying or concentration steps.

  • pH Stability: Maintain processing conditions within the stability window of the

    
    -lactone (approx. pH 4.0–6.0); avoid strong bases which rapidly open the ring.
    

References

  • LGC Standards. Orlistat Dimer Impurity Data Sheet. Retrieved from

  • Pharmaffiliates. Orlistat Dimer Impurity (CAS 881900-54-5).[1][3][4] Retrieved from

  • United States Pharmacopeia (USP). Orlistat Monograph & Reference Standards (Related Compounds). Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. Orlistat Compound Summary. Retrieved from

Technical Guide: Formation Mechanism of Orlistat Dimer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formation mechanism, structural identification, and control strategies for the Orlistat Dimer Impurity. It is designed for researchers and scientists in pharmaceutical development, adhering to rigorous technical standards.

Introduction & Significance

Orlistat (Tetrahydrolipstatin) is a potent, irreversible inhibitor of gastric and pancreatic lipases, widely used for obesity management.[1] Its pharmacological activity relies on a reactive


-lactone ring , which covalently binds to the active serine site of lipase enzymes.

However, this high reactivity makes Orlistat inherently unstable. Under stress conditions (moisture, heat, pH extremes), the


-lactone ring undergoes hydrolysis or polymerization, leading to a complex impurity profile. Among these, the Orlistat Dimer Impurity (CAS 881900-54-5)  represents a critical degradation product.[2] Its formation is non-trivial, involving a multi-step intermolecular reaction that serves as a key indicator of bulk drug stability and manufacturing process control.

Chemical Identity

The "Dimer Impurity" is chemically distinct from simple degradation products like the hydrolyzed open-ring acid (Impurity M1).[2] It is a high-molecular-weight species formed by the covalent linkage of two Orlistat backbones.[2]

  • Common Name: Orlistat Dimer Impurity[3][4]

  • CAS Number: 881900-54-5[2][5][6][7]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 963.48 g/mol [2][5][7]

  • Chemical Structure Description: The dimer consists of one intact Orlistat unit (containing the closed

    
    -lactone ring) esterified to a hydrolyzed Orlistat unit  (open-ring form).[2] Specifically, the hydroxyl group generated from the ring-opening of the first molecule acts as a nucleophile, attacking the side-chain ester or the lactone carbonyl of a second molecule.
    
AttributeSpecification
Appearance Waxy solid / White powder
Solubility Soluble in Methanol, Acetonitrile, Chloroform; Insoluble in Water
Key Functional Groups

-lactone (strained ring), Ester linkages, Secondary Alcohol (in open unit)
Origin Degradation (Storage) & Process-related (Synthesis)

Mechanistic Pathways of Formation

The formation of the Orlistat Dimer is a self-acylation process driven by the nucleophilic attack of a degradation intermediate on the parent molecule. The mechanism proceeds in two distinct phases: Initiation (Hydrolysis) and Propagation (Dimerization) .[2]

Phase 1: Initiation (Formation of the Nucleophile)

The rate-limiting step is the hydrolysis of the


-lactone ring in a single Orlistat molecule.
  • Water Attack: Trace moisture attacks the carbonyl carbon of the strained

    
    -lactone ring.
    
  • Ring Opening: The ring cleaves, generating Impurity M1 (Hydrolyzed Orlistat).

  • Active Site Generation: This cleavage exposes a free

    
    -hydroxyl group  (at the C5 position relative to the original ester) and a carboxylic acid tail. This free hydroxyl group is a potent nucleophile.
    
Phase 2: Propagation (Intermolecular Esterification)

Once formed, the nucleophilic hydroxyl group of Impurity M1 attacks an electrophilic site on a second, intact Orlistat molecule.

  • Nucleophilic Attack: The C5-hydroxyl of the open-ring species (M1) attacks the carbonyl carbon of the N-formyl-L-leucine ester side chain of an intact Orlistat molecule.[2]

  • Transesterification/Condensation: This results in the formation of an ester linkage between the two massive lipophilic chains.

  • Result: A dimer containing one open chain and one closed

    
    -lactone ring is formed.[2]
    

Note: Alternative pathways involve the attack on the


-lactone of the second molecule, but the preservation of one lactone ring in the CAS 881900-54-5 structure supports the side-chain esterification or specific head-to-tail condensation model.[2]
Visualization of the Pathway

The following diagram illustrates the stepwise conversion from the parent monomer to the dimer impurity.

Orlistat_Dimer_Mechanism Orlistat Orlistat (Intact Monomer) (Contains Beta-Lactone Ring) Transition Nucleophilic Attack on Beta-Lactone Orlistat->Transition Hydrolysis Moisture Trace Moisture / H2O (Initiator) Moisture->Transition Impurity_M1 Impurity M1 (Hydrolyzed Orlistat) (Open Ring: Free -OH and -COOH) Transition->Impurity_M1 Ring Opening Complex Intermolecular Complex (Nucleophile -OH attacks Electrophile C=O) Impurity_M1->Complex Acts as Nucleophile (-OH) Orlistat_B Orlistat (Second Intact Molecule) (Electrophile) Orlistat_B->Complex Acts as Substrate Dimer Orlistat Dimer Impurity (CAS 881900-54-5) (One Open Ring + One Closed Ring) Complex->Dimer Esterification / Condensation

Caption: Stepwise formation of Orlistat Dimer via hydrolysis-initiated intermolecular esterification.

Critical Factors Influencing Formation

Understanding the variables that accelerate this mechanism is essential for developing control strategies.

FactorMechanism of InfluenceCritical Thresholds
Moisture Content Acts as the initiator.[2] Higher water activity (

) increases the concentration of the M1 intermediate (the nucleophile), statistically increasing the probability of dimerization.
Maintain Relative Humidity (RH) < 40% during processing.[2]
Temperature Increases the kinetic energy for the nucleophilic attack. Dimerization is often observed as a thermal degradation product during stability testing.Significant formation observed > 40°C.
pH Micro-environment Acidic pH: Catalyzes the initial ring opening.Basic pH: Rapidly hydrolyzes the lactone and can induce polymerization.Optimal stability window: pH 4.0 – 6.0 (in aqueous suspensions).[2]
Concentration Being a second-order reaction (bimolecular), the rate of dimer formation is proportional to the square of the Orlistat concentration. High-density amorphous forms are more susceptible than crystalline forms.[2]Solid-state density management is crucial.[2]

Analytical Characterization

Detecting the dimer requires high-resolution separation techniques due to its lipophilicity and structural similarity to the parent compound.

  • HPLC Method: Reverse-Phase HPLC (RP-HPLC) on a C18 or C8 column.[2]

  • Detection: UV at 210–215 nm (low sensitivity due to lack of chromophores) or Refractive Index (RI) / ELSD for higher sensitivity.[2]

  • Mass Spectrometry (LC-MS): The definitive identification method.[2]

    • Parent Ion: Look for

      
       or 
      
      
      
      .[2]
    • Fragmentation Pattern: Characteristic loss of the N-formyl-leucine side chain and cleavage of the ester linkage between the two monomeric units.

Control & Mitigation Strategies

To ensure the dimer impurity remains below the ICH qualification threshold (typically < 0.2% or 0.5% depending on dose), the following protocols are recommended:

  • Moisture Exclusion:

    • Use aluminum-aluminum blister packaging or HDPE bottles with high-capacity desiccants.[2]

    • Manufacture in low-humidity suites (RH < 30%).

  • Cold Chain Management:

    • Store bulk API at 2–8°C if stability data suggests rapid dimerization at ambient temperatures.[2]

  • Solvent Removal:

    • Ensure complete removal of residual solvents (methanol/ethanol) during crystallization, as these can also act as nucleophiles, forming "pseudo-dimers" (solvent adducts) that complicate the impurity profile.

  • Process pH Control:

    • Avoid strong alkaline washes during the final purification steps of the API synthesis.

References

  • United States Pharmacopeia (USP). Orlistat Monograph: Related Compounds and Impurity Tables. USP-NF Online.[2] Available at: [Link][2]

  • Google Patents. US20100196464A1: Orlistat pharmaceutical formulations and impurity profiles. Available at: [2]

  • PubChem. Orlistat Impurity Structure and Properties. National Library of Medicine. Available at: [Link][2]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of the Orlistat Dimer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent for the management of obesity.[1][] As with any pharmaceutical compound, ensuring its purity and controlling impurity levels is paramount to guaranteeing safety and efficacy. Among the potential impurities, the Orlistat dimer represents a significant process-related and degradation impurity that necessitates thorough characterization and control. This guide provides a comprehensive overview of the synthesis, isolation, and detailed characterization of the Orlistat dimer impurity, offering field-proven insights and detailed experimental protocols for researchers and analytical scientists in the pharmaceutical industry.

Introduction: The Significance of Impurity Profiling in Orlistat

Orlistat's mechanism of action involves the inhibition of gastrointestinal lipases, thereby reducing the absorption of dietary fats.[][3] The presence of impurities can potentially alter the drug's efficacy, introduce toxicity, or affect its stability.[] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher. The Orlistat dimer impurity, with a molecular weight of 963.48 g/mol and a molecular formula of C57H106N2O9, is a known impurity that can arise during synthesis or as a degradation product.[4] A comprehensive understanding of its formation and analytical characterization is therefore a critical aspect of quality control in Orlistat manufacturing.

Genesis of the Orlistat Dimer Impurity: Synthesis and Formation Mechanisms

The formation of the Orlistat dimer impurity is primarily associated with the synthetic route of Orlistat and can also occur under certain degradation conditions. While the precise, proprietary synthesis steps of commercial Orlistat are not fully public, the dimerization can be understood through fundamental organic chemistry principles related to its structure.

Orlistat possesses a reactive β-lactone ring, which is susceptible to nucleophilic attack.[5] The formation of the dimer likely involves the intermolecular reaction between two Orlistat molecules or between Orlistat and a reactive intermediate.

A plausible mechanism involves the opening of the β-lactone ring of one Orlistat molecule by the hydroxyl group of a second Orlistat molecule (or a hydrolyzed intermediate), leading to the formation of an ester linkage that connects the two units. This reaction can be catalyzed by acidic or basic conditions, which may be present during the synthesis or work-up stages.

Diagram: Proposed Formation Pathway of Orlistat Dimer

G cluster_reactants Reactants cluster_process Process cluster_product Product Orlistat1 Orlistat Molecule 1 (with reactive β-lactone) Reaction Intermolecular Esterification Orlistat1->Reaction Orlistat2 Orlistat Molecule 2 (or hydrolyzed intermediate with nucleophilic -OH) Orlistat2->Reaction Dimer Orlistat Dimer Impurity Reaction->Dimer Formation of ester linkage

Caption: Proposed reaction pathway for the formation of the Orlistat dimer impurity.

Forced degradation studies are instrumental in elucidating potential degradation pathways and identifying impurities like the dimer.[6] These studies typically involve subjecting Orlistat to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[1][5] The dimer has been observed as a degradation product under hydrolytic conditions.[7]

Comprehensive Characterization of the Orlistat Dimer Impurity

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of the Orlistat dimer impurity. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the Orlistat dimer from the parent drug and other related substances.[6] A well-developed, stability-indicating HPLC method is crucial for accurate quantification.

Protocol 1: Stability-Indicating RP-HPLC Method for Orlistat and its Dimer Impurity

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for good separation.[1][5]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is often used.[1][6] A typical mobile phase could be a mixture of acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v).[6]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[6]

  • Detection: UV detection at 210 nm is suitable for observing Orlistat and its impurities.[1]

  • Sample Preparation:

    • Prepare a stock solution of the Orlistat sample (bulk drug or formulation) in a suitable organic solvent like methanol or a mixture of acetonitrile and water.[5]

    • For forced degradation samples, after stressing the sample under the desired conditions (e.g., acid hydrolysis with 1 N HCl at 70°C), neutralize the solution if necessary and dilute it to an appropriate concentration with the mobile phase.

  • Injection Volume: 10-20 µL.

  • Analysis: The dimer, being a larger and often more polar molecule than Orlistat, will have a different retention time, allowing for its separation and quantification. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Diagram: Analytical Workflow for Orlistat Dimer Characterization

G Start Orlistat Sample (Bulk Drug or Formulation) HPLC HPLC Separation (C18 Column) Start->HPLC LCMS LC-MS Analysis (Mass Identification) HPLC->LCMS Fraction Collection or Direct Coupling Quantification Quantification (Validated HPLC Method) HPLC->Quantification NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR For definitive structure Report Impurity Profile Report LCMS->Report NMR->Report Quantification->Report

Caption: A typical analytical workflow for the characterization of the Orlistat dimer impurity.

Mass Spectrometry: Unveiling the Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities. By coupling an HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting peaks.

Protocol 2: LC-MS Analysis for Orlistat Dimer Identification

  • LC Conditions: Utilize the same or a similar HPLC method as described in Protocol 1 to ensure chromatographic separation.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for molecules like Orlistat and its impurities.

  • Ionization Mode: Both positive and negative ion modes should be evaluated, although positive ion mode is often effective for Orlistat.

  • Data Acquisition: Acquire full scan mass spectra to detect all ions present. For targeted analysis, selected ion monitoring (SIM) can be used.

  • Expected Result: The Orlistat dimer impurity should exhibit a prominent ion corresponding to its molecular weight (963.48 g/mol ), likely as a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+.[4]

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the precise chemical structure of an impurity.[9][10] This requires the isolation of a sufficient quantity of the dimer impurity, often through preparative HPLC.

Protocol 3: Isolation and NMR Analysis of the Orlistat Dimer

  • Isolation:

    • Utilize a preparative HPLC system with a C18 column of a larger diameter.

    • Optimize the mobile phase and loading conditions to achieve good separation and yield of the dimer peak.

    • Collect the fraction corresponding to the dimer impurity.

    • Evaporate the solvent to obtain the isolated impurity.

  • NMR Analysis:

    • Dissolve the isolated dimer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[10]

    • Acquire a suite of NMR spectra:

      • ¹H NMR: To identify the types and connectivity of protons in the molecule.

      • ¹³C NMR: To identify the carbon skeleton.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the dimeric structure, including the location of the ester linkage.

    • Interpretation: A detailed analysis of the chemical shifts, coupling constants, and cross-peaks in the 2D spectra will allow for the unambiguous assignment of the Orlistat dimer structure.

Quantitative Data and Acceptance Criteria

The following table summarizes typical analytical parameters for the characterization of the Orlistat dimer impurity.

ParameterTechniqueTypical Value/ObservationReference
Molecular Formula-C57H106N2O9[4]
Molecular WeightMass Spectrometry963.48 g/mol [4]
HPLC Retention TimeRP-HPLCVaries based on method, but distinct from Orlistat[11]
UV λmaxUV Spectroscopy~210 nm[1]
¹H NMR Chemical ShiftsNMR SpectroscopyCharacteristic signals for both Orlistat moieties and the new ester linkage[10][12]

Regulatory guidelines generally set limits for known and unknown impurities. For Orlistat, the total impurity limit at shelf life may be set around 2.0%.[3] The specific limit for the dimer impurity would be established based on its potential toxicity and the manufacturing process capability.

Conclusion and Future Perspectives

The synthesis and characterization of the Orlistat dimer impurity are critical for ensuring the quality and safety of Orlistat drug products. A combination of advanced chromatographic and spectroscopic techniques provides the necessary tools for its identification, quantification, and structural elucidation. Future work may focus on developing more sensitive and rapid analytical methods for impurity profiling and further investigating the toxicological profile of the dimer and other related substances. A thorough understanding of impurity formation and control is an ongoing and essential aspect of pharmaceutical development and manufacturing.

References

  • Waters Corporation. (n.d.). Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Waters.
  • BenchChem. (2025). Orlistat Stability and Degradation: A Technical Resource for Researchers. BenchChem.
  • Cayman Chemical. (n.d.). Orlistat Degradation Product (sodium salt). Cayman Chemical.
  • Semantic Scholar. (n.d.). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. Semantic Scholar.
  • European Medicines Agency. (n.d.). Xenical, INN-Orlistat. European Medicines Agency.
  • CORE. (n.d.). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. CORE.
  • ResearchGate. (n.d.). Quantification of ssrr impurity of orlistat in orlistat capsules by normal phase hplc uv detector. ResearchGate.
  • Taylor, P. W., Arnet, I., Fischer, A., & Simpson, I. (2010). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Obesity Facts, 3(4), 233–239. [Link]

  • ResearchGate. (2017). (PDF) Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. ResearchGate.
  • ResearchGate. (n.d.). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. ResearchGate.
  • BOC Sciences. (n.d.). Orlistat degradation product sodium salt. BOC Sciences.
  • Ingenta Connect. (2015). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Charac. Ingenta Connect.
  • Maruti, G. M., et al. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists, 12(2), 124-127.
  • Schneider, A., & Wessjohann, L. A. (2010). Comparison of impurity profiles of Lipiblock® vs. orlistat using HPLC and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 767-772.
  • Google Patents. (n.d.). A method for measuring degraded impurities in orlistat capsules. Google Patents.
  • BOC Sciences. (n.d.). Orlistat and Impurities. BOC Sciences.
  • ARC Journals. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay Method. ARC Journals.
  • Pharmaffiliates. (n.d.). Orlistat-impurities. Pharmaffiliates.
  • Chromatography Today. (2026, February 20). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. Chromatography Today.
  • Impactfactor. (2023, September 25). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. Impactfactor.
  • BenchChem. (2025). Application Note: A Validated RP-HPLC Method for the Quantification of Orlistat in Pharmaceutical Formulations. BenchChem.
  • ResearchGate. (n.d.). Summary of impurities (%) in Xenical and generic orlistat products. ResearchGate.
  • PubMed. (2007). HPLC analysis of orlistat and its application to drug quality control studies. PubMed.
  • Al-Marzouqi, A. H., Shehadi, I., & Hamad, M. (2015). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug design, development and therapy, 9, 3233–3241. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science.
  • MDPI. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. MDPI.
  • ResearchGate. (2025). The Application of Quantitative H-NMR for the Determination of Orlistat in Tablets. ResearchGate.
  • Chemicea Pharmaceuticals. (n.d.). Orlistat Dimer Impurity. Chemicea Pharmaceuticals.
  • Google Patents. (n.d.). Orlistat pharmaceutical formulations. Google Patents.
  • MDPI. (2017). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. MDPI.
  • ResearchGate. (2025). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. ResearchGate.
  • ACS Publications. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Publications.
  • Suter, P. M., et al. (2005). Effect of orlistat on postprandial lipemia, NMR lipoprotein subclass profiles and particle size.
  • PubMed. (2017). The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets. PubMed.
  • Semantic Scholar. (n.d.). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Semantic Scholar.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of the Orlistat Dimer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data pertaining to a significant process-related impurity in the synthesis of Orlistat: the Orlistat Dimer Impurity. As stringent regulatory standards demand comprehensive characterization of all impurities in active pharmaceutical ingredients (APIs), a thorough understanding of their structure and spectral properties is paramount for quality control and drug safety. This document synthesizes available information and expert analysis to offer a robust framework for the identification and characterization of this specific dimeric impurity.

Introduction: The Imperative of Impurity Profiling in Orlistat

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity.[] Its mechanism of action involves the formation of a covalent bond with the active serine site of these enzymes, thereby preventing the hydrolysis of dietary triglycerides.[] The synthesis and storage of Orlistat can, however, lead to the formation of various related substances and degradation products.[2][3] Regulatory bodies such as the FDA and EMA mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[4]

The Orlistat Dimer Impurity is a notable process-related impurity that requires careful monitoring. Its formation is indicative of specific reaction conditions and can impact the overall purity profile of the API. This guide focuses on the structural elucidation of this dimer using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a foundational understanding for its analytical control.

Unveiling the Structure: The Orlistat Dimer

The Orlistat Dimer Impurity is understood to be formed through the esterification of one molecule of Orlistat with the primary degradation product of another Orlistat molecule—its hydrolyzed, open-ring form. This reaction creates a larger, dimeric structure.

Based on available supplier information, the key identifiers for the Orlistat Dimer Impurity are:

  • Molecular Formula: C₅₇H₁₀₆N₂O₉[5]

  • Molecular Weight: 963.48 g/mol [5]

  • Chemical Name: O⁵-(N-Formyl-L-leucyl)-(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester[6]

The proposed structure, derived from this chemical name, is depicted below.

G cluster_orlistat Orlistat Moiety cluster_open_ring Open-Ring Orlistat Moiety a O e CH a->e b C=O b->a c CH c->b o (CH₂)₅CH₃ c->o d CH₂ d->c e->d n CH-(CH₂)₁₀CH₃ e->n f O g C=O f->g p O f->p Dimer Linkage (Ester Bond) h CH g->h i CH₂ h->i k NH h->k j CH(CH₃)₂ i->j l C=O k->l m H l->m n->f q C=O p->q y CH q->y r CH t CH r->t af (CH₂)₅CH₃ r->af ag COOH r->ag s CH₂ v CH s->v t->s u OH t->u v->p ae (CH₂)₁₀CH₃ v->ae w O x C=O z CH₂ y->z ab NH y->ab aa CH(CH₃)₂ z->aa ac C=O ab->ac ad H ac->ad

Proposed Structure of the Orlistat Dimer Impurity

Mass Spectrometric Analysis

Mass spectrometry is a critical tool for the identification and structural elucidation of impurities. For the Orlistat Dimer Impurity, Electrospray Ionization (ESI) in the positive ion mode is the preferred technique.

Expected Mass Spectral Data

The following table summarizes the expected key ions for the Orlistat Dimer Impurity in high-resolution mass spectrometry.

IonExpected m/zDescription
[M+H]⁺964.79Protonated molecule
[M+Na]⁺986.77Sodiated adduct
[M+K]⁺1002.75Potassiated adduct
Proposed ESI-MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation of the Orlistat Dimer Impurity is anticipated to occur at the labile ester bonds.

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 964.8 Orlistat_H Orlistat + H⁺ m/z 496.4 M_H->Orlistat_H Cleavage of dimer ester bond Open_Ring_H2O_H Open-Ring Orlistat - H₂O + H⁺ m/z 496.4 M_H->Open_Ring_H2O_H Cleavage of dimer ester bond & neutral loss Open_Ring_H Open-Ring Orlistat + H⁺ m/z 514.4 M_H->Open_Ring_H Cleavage of dimer ester bond Frag_337 m/z 337.3 (Loss of N-formyl-L-leucine) Orlistat_H->Frag_337 Loss from Orlistat moiety Frag_159 N-formyl-L-leucine + H⁺ m/z 159.1 Orlistat_H->Frag_159 Formation from Orlistat moiety Open_Ring_H->Frag_337 Loss from open-ring moiety Open_Ring_H->Frag_159 Formation from open-ring moiety

Proposed ESI-MS/MS Fragmentation of the Orlistat Dimer

The primary fragmentation event is expected to be the cleavage of the ester bond linking the two monomeric units. This would result in ions corresponding to the protonated Orlistat molecule (m/z 496.4) and the protonated open-ring form (m/z 514.4), or a dehydrated form of the open-ring moiety (m/z 496.4). Further fragmentation of these primary ions would follow the known fragmentation patterns of Orlistat, including the loss of the N-formyl-L-leucine group to yield a fragment at m/z 337.3.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides definitive structural information, including the connectivity of atoms and stereochemistry. Due to the lack of publicly available experimental spectra for the Orlistat Dimer Impurity, the following are predicted key ¹H and ¹³C NMR signals based on the known spectra of Orlistat and its derivatives.[8][9]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of the dimer is expected to be complex due to the large number of similar protons in the long alkyl chains. However, some key diagnostic signals can be predicted.

Predicted δ (ppm)MultiplicityAssignmentRationale
~8.0-8.2d2 x -NHCHOTwo formyl protons, likely appearing as doublets due to coupling with the adjacent NH proton.
~7.0-7.5d2 x -NHCHOTwo amide protons, coupled to the formyl protons.
~4.9-5.2m2 x -CH-O-C=OProtons on the carbons bearing the ester groups of the N-formyl-L-leucine moieties.
~4.0-4.3m-CH-O- (Dimer Linkage)The proton on the carbon of the open-ring moiety that is part of the new ester linkage. This signal would be shifted downfield compared to the corresponding proton in the open-ring monomer.
~3.5-3.8m-CH-OHThe proton on the carbon bearing the free hydroxyl group in the open-ring moiety.
0.8-1.0t4 x -CH₃Terminal methyl groups of the four long alkyl chains.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would also be complex, but key carbonyl and carbinol signals would be diagnostic.

Predicted δ (ppm)AssignmentRationale
~170-1754 x -C=OCarbonyl carbons of the ester and amide groups.
~160-1652 x -NHCHOCarbonyl carbons of the formyl groups.
~80-85-C=O (β-lactone)The carbonyl carbon of the intact β-lactone ring in the Orlistat moiety.
~70-752 x -CH-O-C=OCarbons bearing the ester groups of the N-formyl-L-leucine moieties.
~70-75-CH-O- (Dimer Linkage)The carbon of the open-ring moiety involved in the dimer ester linkage.
~65-70-CH-OHThe carbon bearing the free hydroxyl group in the open-ring moiety.

Experimental Protocols

The following protocols outline a general approach for the detection and characterization of the Orlistat Dimer Impurity.

Sample Preparation for Forced Degradation

Forced degradation studies are instrumental in generating impurities for characterization.

  • Acidic Hydrolysis: Dissolve Orlistat in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 N HCl. Reflux the solution at 80°C for 2-4 hours.

  • Basic Hydrolysis: Dissolve Orlistat in a suitable organic solvent and add an equal volume of 0.1 N NaOH. Reflux the solution at 80°C for 1-2 hours.

  • Neutral Hydrolysis: Dissolve Orlistat in a 1:1 mixture of a suitable organic solvent and water. Reflux at 80°C for 8-12 hours.

  • Sample Analysis: Neutralize the acidic and basic solutions and dilute all samples with the mobile phase to an appropriate concentration for LC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Orlistat Orlistat API Acid Acidic Hydrolysis (0.1 N HCl, 80°C) Orlistat->Acid Base Basic Hydrolysis (0.1 N NaOH, 80°C) Orlistat->Base Neutral Neutral Hydrolysis (Water, 80°C) Orlistat->Neutral LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Neutral->LCMS NMR Impurity Isolation & NMR Analysis LCMS->NMR Isolate Dimer Peak

Sources

Methodological & Application

Application Note: UPLC Separation of Orlistat and its Dimer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation Protocols, and Degradation Mechanics

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation of Orlistat (Tetrahydrolipstatin) from its critical dimer impurity. Orlistat, a potent pancreatic lipase inhibitor, contains a labile


-lactone ring prone to hydrolysis and temperature-dependent dimerization. This method utilizes a sub-2 

m C18 stationary phase with a high-organic gradient to achieve baseline resolution (

) between the parent drug and the highly lipophilic dimer (MW ~963 Da). The protocol addresses common challenges such as low UV absorption, carryover of lipophilic impurities, and on-column degradation.

Introduction & Chemical Context

The Molecule and the Instability

Orlistat is a semi-synthetic derivative of lipstatin. Its pharmacological activity relies on a strained


-lactone ring , which covalently binds to the serine residue of lipase enzymes. This same structural feature is the source of its instability.
  • Hydrolysis: Moisture causes ring-opening, leading to the "open-ring" acid impurity (less lipophilic).

  • Dimerization: Under thermal stress or concentrated storage, the hydroxyl group of one Orlistat molecule attacks the

    
    -lactone carbonyl of another. This nucleophilic attack results in a Dimer  (CAS 881900-54-5), an ester-linked conjugate.
    
The Analytical Challenge
  • Detection: Orlistat lacks a strong chromophore, requiring detection at 205–210 nm . At this wavelength, solvent cut-off effects can cause baseline drift.

  • Hydrophobicity: The dimer is extremely lipophilic (LogP > 8). Traditional isocratic HPLC methods often result in excessive retention times (>40 min) and broad, undetectable peaks for the dimer.

  • Carryover: The dimer tends to adsorb to injector loops and column frits, requiring aggressive needle wash solvents.

Method Development Strategy

The following diagram outlines the decision matrix used to design this protocol, ensuring scientific integrity and reproducibility.

MethodDevelopment cluster_logic Optimization Logic Start Orlistat Analysis Chromophore Weak UV Absorbance Start->Chromophore Hydrophobicity High Lipophilicity (Parent & Dimer) Start->Hydrophobicity Wavelength Set UV 210 nm Chromophore->Wavelength Column C18 BEH (1.7 µm) High Carbon Load Hydrophobicity->Column Gradient Gradient Elution (Up to 95% ACN) Hydrophobicity->Gradient MobilePhase Acidic pH (2.5) Prevents Hydrolysis Wavelength->MobilePhase Requires High Purity Solvents MobilePhase->Column Stability

Figure 1: Method Development Decision Matrix. Highlighting the causality between molecular properties and chromatographic choices.

Detailed Experimental Protocol

Chemicals and Reagents[1]
  • Orlistat Reference Standard: >99.0% purity.[1]

  • Orlistat Dimer Standard: (Self-condensation product), often generated via heat stress if commercial standard is unavailable.

  • Acetonitrile (ACN): LC-MS Grade (Critical for low UV noise).

  • Water: Milli-Q (18.2 M

    
    ).
    
  • Phosphoric Acid (85%): HPLC Grade. (Trifluoroacetic acid is an alternative but may suppress MS signal if coupling is required).

Instrumentation
  • System: UPLC/UHPLC system (e.g., Waters ACQUITY or Agilent 1290 Infinity II).

  • Detector: PDA/UV set to 210 nm .

  • Column: ACQUITY UPLC BEH C18, 1.7

    
    m, 2.1 x 100 mm (or equivalent high-strength silica C18).
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of free acids; maintains pH < 3.0 to stabilize lactone.
Mobile Phase B AcetonitrileHigh elution strength needed for dimer.
Flow Rate 0.4 mL/minOptimal Van Deemter velocity for 1.7

m particles.
Column Temp 35°CImproves mass transfer for large molecules; reduces backpressure.
Injection Vol 2.0

L
Low volume prevents solvent effects (peak splitting).
Needle Wash ACN:IPA (50:50)Critical: Removes lipophilic dimer carryover from the needle.
Gradient Table

Note: A steep ramp is required at the end to elute the dimer.

Time (min)% Mobile Phase A% Mobile Phase BCurveEvent
0.002575InitialEquilibrate
2.0025756Isocratic hold for Orlistat
8.005956Ramp to elute Dimer
10.005956Wash Step
10.1025751Return to Initial
12.0025751Re-equilibration

Sample Preparation & Degradation Pathway

Standard Preparation
  • Stock Solution: Dissolve 25 mg Orlistat in 25 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.5 mg/mL using Acetonitrile.

    • Note: Do not use water in the diluent to prevent hydrolysis during autosampler storage.

Forced Degradation (Dimer Generation)

To validate the method's specificity for the dimer, perform the following:

  • Take 5 mL of Stock Solution.

  • Heat at 70°C for 2 hours in a sealed vial.

  • This induces self-condensation, generating the dimer (approx. RRT 1.8 - 2.2) and open-ring degradants (approx. RRT 0.4).

Degradation Pathway Diagram

Degradation Orlistat Orlistat (Parent) (Beta-Lactone Intact) Heat Heat Stress / Conc. Orlistat->Heat Hydrolysis Moisture / pH > 6 Orlistat->Hydrolysis Dimer Orlistat Dimer (Impurity E) Very Lipophilic Heat->Dimer Nucleophilic Attack (Self-Reaction) OpenRing Hydrolyzed Product (Open Ring Acid) Polar Hydrolysis->OpenRing Ring Opening

Figure 2: Degradation Pathway. Illustrating the divergence between hydrolytic (polar) and thermal (lipophilic dimer) degradation.

System Suitability & Results[2][3][4][5][6]

Acceptance Criteria (Self-Validating Metrics)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Orlistat Main Peak and any adjacent impurity.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for Orlistat (Orlistat often tails due to silanol interactions; low pH helps).
    
  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution.

Expected Elution Profile
  • Open Ring Acid: ~1.5 min (Weak retention).

  • Orlistat: ~3.5 min (Main peak).

  • Dimer: ~8.5 min (Elutes during the high organic ramp).

Technical Insight: If the dimer peak is broad or split, increase the column temperature to 40°C or switch to a C8 column (less retentive), though C18 provides better selectivity for the complex isomer mixture of Orlistat.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Ghost Peaks Dimer carryover from previous run.Switch needle wash to 100% IPA or ACN:IPA:Cyclohexane (40:40:20).
Baseline Drift UV absorption of ACN at 210 nm.Use "Gradient Grade" or "Super Gradient" ACN. Ensure Reference Wavelength is OFF.
Peak Broadening Sample solvent mismatch.Ensure sample diluent matches initial mobile phase strength (75% ACN is acceptable).
Missing Dimer Gradient too shallow / Run too short.The dimer is very "sticky." Ensure the gradient goes to at least 95% Organic and holds for 2 mins.

References

  • United States Pharmacopeia (USP). Orlistat Monograph: Organic Impurities. USP-NF.[] (Standard authoritative source for impurity limits).

  • Mohammadi, A., et al. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules.[3][4] Journal of Chromatography A. (Establishes the baseline for stability-indicating methods).

  • National Center for Biotechnology Information. PubChem Compound Summary for Orlistat. (Chemical structure and physical property verification).

  • Waters Corporation. Method Development of Orlistat Forced Degradation Sample using MaxPeak Premier Columns. (Modern UPLC application data).

Sources

Application Note: A Stability-Indicating RP-HPLC Assay for the Determination of Orlistat and its Dimeric Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The primary objective is to accurately quantify Orlistat while simultaneously separating it from its dimeric impurity and other potential degradation products. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is susceptible to degradation, making the monitoring of impurities critical for ensuring its quality, safety, and efficacy.[1][][3] This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q2(R1) for analytical procedure validation.[4][5] The protocol details forced degradation studies, chromatographic method optimization, and a full validation regimen, providing researchers and drug development professionals with a robust framework for quality control and stability assessment of Orlistat.

Introduction: The Rationale for a Stability-Indicating Method

Orlistat, chemically known as (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl N-formyl-L-leucinate, is a widely used therapeutic agent for the management of obesity.[1] It functions by reversibly inhibiting gastrointestinal lipases, thereby reducing the absorption of dietary fats.[3] The chemical structure of Orlistat, which includes a labile β-lactone ring, makes it susceptible to degradation under various environmental conditions, primarily through hydrolysis.[6][7]

Among the potential impurities, the Orlistat dimer is of particular interest as it can arise during synthesis or as a degradation product.[3] The presence of this and other impurities can impact the drug's therapeutic efficacy and safety profile. Therefore, regulatory bodies mandate the use of stability-indicating assay methods (SIAM) that can distinguish the active pharmaceutical ingredient (API) from any degradation products, impurities, or excipients.[8]

This guide provides the scientific basis and a step-by-step protocol for developing an RP-HPLC method that is specific, accurate, and precise for the analysis of Orlistat and its dimer.

Foundational Strategy: Method Development & Validation Workflow

The development of a robust SIAM involves a multi-stage process designed to ensure the final method is suitable for its intended purpose. The strategy hinges on three core pillars:

  • Forced Degradation (Stress Testing): Intentionally subjecting Orlistat to harsh chemical and physical conditions to generate a comprehensive profile of its degradation products. This is essential to prove the method's specificity.[4][9]

  • Chromatographic Method Development: Systematically optimizing HPLC parameters to achieve adequate separation (resolution) between Orlistat, its dimer, and all other generated degradants.

  • Method Validation: Rigorously testing the optimized method against predefined criteria as outlined in the ICH Q2(R1) guideline to demonstrate its reliability and accuracy.[5][10][11]

Method_Development_Workflow cluster_0 Phase 1: Specificity Demonstration cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Orlistat API / Drug Product Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Degradation_Profile Generate Degradation Products (Including Orlistat Dimer) Forced_Degradation->Degradation_Profile Method_Dev Initial HPLC Method Development (Column, Mobile Phase Screening) Degradation_Profile->Method_Dev Analyze Stressed Samples Optimization Method Optimization (Gradient, Flow Rate, Temperature) Method_Dev->Optimization SST System Suitability Testing (SST) (Resolution, Tailing Factor) Optimization->SST Validation Full Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) SST->Validation Proceed if SST Passes Final_Method Final Validated Stability-Indicating Method Validation->Final_Method

Figure 1: Workflow for Stability-Indicating Assay Development.

Protocol I: Forced Degradation Studies

Objective: To generate relevant degradation products of Orlistat to challenge the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API, as this is sufficient to detect and resolve impurities without being excessive.[4][12]

Materials:

  • Orlistat API

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Purified Water (HPLC Grade)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Orlistat at a concentration of 1.0 mg/mL in methanol.[6]

  • Execution of Stress Conditions: For each condition below, transfer 5 mL of the stock solution into a separate flask. After the specified stress period, cool the solution to room temperature, neutralize if necessary (for acid and base hydrolysis), and dilute with mobile phase to a final theoretical concentration of 0.2 mg/mL for HPLC analysis.[6]

    • Acid Hydrolysis: Add 5 mL of 0.1 N HCl. Reflux the mixture at 80°C for 8 hours.[13] Before dilution, neutralize with an equivalent amount of 0.1 N NaOH.

    • Alkaline Hydrolysis: Add 5 mL of 0.1 N NaOH. Reflux at 80°C for 8 hours.[13] Before dilution, neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[6][13]

    • Thermal Degradation: Transfer the stock solution to a flask and keep it in an oven at 80°C for 24 hours.[12]

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark to assess the contribution of thermal degradation.

Forced_Degradation_Protocol cluster_stress Stress Conditions Orlistat_Stock Orlistat Stock (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1N HCl, 80°C) Orlistat_Stock->Acid Base Alkaline Hydrolysis (0.1N NaOH, 80°C) Orlistat_Stock->Base Oxidation Oxidation (3% H2O2, RT) Orlistat_Stock->Oxidation Thermal Thermal (80°C) Orlistat_Stock->Thermal Photo Photolytic (ICH Q1B) Orlistat_Stock->Photo Analysis Neutralize (if needed) Dilute to 0.2 mg/mL Inject into HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Figure 2: Protocol for subjecting Orlistat to forced degradation.

Protocol II: The Stability-Indicating HPLC Method

Rationale: A C18 column is chosen due to its versatility and effectiveness in retaining and separating lipophilic molecules like Orlistat.[1][6] A gradient elution is employed to ensure adequate separation of early-eluting polar degradants from the highly retained Orlistat and its non-polar impurities like the dimer.[14][15] The mobile phase contains a small amount of acid to sharpen the peaks and maintain consistent analyte ionization. The detection wavelength of 215 nm provides good sensitivity for Orlistat and its related substances.[13]

Instrumentation & Conditions:

ParameterSpecification
Instrument HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 20 µL
Run Time 30 minutes

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of Orlistat at 0.2 mg/mL in the mobile phase. If a reference standard for Orlistat Dimer is available, prepare a mixed standard solution to determine its retention time.

  • Sample Preparation: Dilute the stressed samples from Protocol I to a final concentration of 0.2 mg/mL using the mobile phase.

  • System Suitability Test (SST): Inject the standard solution five times. The system is deemed ready if it meets the criteria in Table 1. The resolution should be calculated between the Orlistat peak and the closest eluting impurity peak (e.g., the dimer).

Protocol III: Method Validation (ICH Q2(R1))

Objective: To formally document that the analytical method is accurate, precise, and reliable for its intended application.[10][11]

Validation Parameters & Acceptance Criteria:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, Orlistat standard, and all forced degradation samples. Use a PDA detector to assess peak purity of Orlistat in stressed samples.No interference at the retention time of Orlistat. The Orlistat peak should be spectrally pure and well-resolved (Resolution > 2.0) from the dimer and other degradants.
Linearity Analyze at least five concentrations over the range of 50% to 150% of the nominal concentration (e.g., 0.1 to 0.3 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.80% - 120% of the nominal concentration.
Accuracy Perform recovery studies by spiking a placebo with Orlistat at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1. The LOQ should be precise and accurate.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase A pH (±0.2).System suitability parameters should remain within limits. The %RSD of results should be ≤ 2.0%.

Expected Results and Data Interpretation

Upon successful execution of these protocols, the developed HPLC method will demonstrate the ability to baseline-separate the Orlistat peak from all process impurities and degradation products, including the Orlistat Dimer.

Hypothetical Forced Degradation Data:

Stress Condition% Degradation of Orlistat% Area of Dimer PeakObservations
Acid Hydrolysis15.2%Not DetectedSeveral polar degradant peaks observed.
Alkaline Hydrolysis18.5%1.2%Significant degradation, dimer formation observed.
Oxidation8.1%Not DetectedMinor degradation products formed.
Thermal5.5%2.5%Dimer formation is a key thermal degradation pathway.
Photolytic< 2.0%Not DetectedOrlistat is relatively stable to light.

The validation results should meet all predefined acceptance criteria outlined in Table 1. The specificity data from the forced degradation studies will confirm that no co-elution occurs, thereby proving the method is "stability-indicating." This validated method can then be confidently deployed for routine quality control testing, stability studies, and impurity profiling of Orlistat drug substance and product.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH, Quality Guidelines, International Council for Harmonisation. [Link]

  • ResearchGate, Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. [Link]

  • Bentham Science, Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. [Link]

  • FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology, U.S. Food and Drug Administration, 2005. [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioPharm International, Forced Degradation Studies: Regulatory Considerations and Implementation, 2020. [Link]

  • BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation, 1994/1996 (Incorporated 2005). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis, Development of forced degradation and stability indicating studies of drugs—A review, 2013. [Link]

  • Waters Corporation, Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. [Link]

  • ResearchGate, Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • CORE, A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. [Link]

  • ResearchGate, RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. [Link]

  • ARC Journals, Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay Method. [Link]

  • Journal of Pharmaceutical Research, Spectrophotometric Determination Of Orlistat In Pharmaceutical Formulation And Some Body Fluid By Folin's Reagent. [Link]

  • Association of Pharmacy Professionals, STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. [Link]

  • Pharmacophore, METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ORLISTAT BULK DRUG USING HYDROXYLAMINE SOLUTION BY VISIBLE SPECTROSCOPY. [Link]

  • Semantic Scholar, STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. [Link]

  • Google Patents, A method for measuring degraded impurities in orlist
  • PMC, Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. [Link]

  • Google Patents, Orlistat pharmaceutical formul
  • PubMed, A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. [Link]

  • ResearchGate, Chemical structure of orlistat. [Link]

  • European Medicines Agency, Xenical, INN-Orlistat. [Link]

  • Indiana University, MECHANISM OF ORLISTAT HYDROLYSIS BY FATTY ACID SYNTHASE THIOESTERASE. [Link]

Sources

Application Note & Protocol: A Robust, Stability-Indicating HPLC Method for the Analysis of Orlistat and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of impurities in Orlistat bulk drug and pharmaceutical dosage forms. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is susceptible to degradation, forming various impurities that can compromise its efficacy and safety.[][2] This protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide for method development, validation, and routine analysis, ensuring compliance with international regulatory standards. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its specificity, accuracy, precision, linearity, and robustness.[3][4]

Introduction: The Criticality of Impurity Profiling for Orlistat

Orlistat is a widely used therapeutic agent for the management of obesity.[5] Its mechanism of action involves the inhibition of lipases, thereby reducing the absorption of dietary fats.[] The chemical structure of Orlistat, however, contains a labile β-lactone ring and an N-formylleucine side chain, making it prone to degradation under various conditions such as acidic, basic, and neutral hydrolysis, as well as thermal and photolytic stress.[2]

The impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[][6] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of separating and quantifying these impurities is paramount for ensuring the quality, safety, and stability of Orlistat formulations. This application note provides a reliable HPLC method to achieve this critical quality control objective.

Understanding Orlistat Impurities

A thorough understanding of potential impurities is the foundation of a robust analytical method. Orlistat impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of Orlistat. They can include unreacted starting materials, intermediates, and by-products.[]

  • Degradation Products: These arise from the chemical breakdown of Orlistat. Common degradation pathways include hydrolysis of the β-lactone ring and cleavage of the N-formylleucine side chain.[2][7]

  • Stereoisomers: The manufacturing process may result in the formation of diastereomers or other stereoisomers of Orlistat.[8]

Several specific impurities have been identified, including Orlistat Related Compound A, B, D, and E, as well as open-ring isomers.[5][6][9][10]

Experimental Workflow and Logic

The development of this analytical method follows a systematic approach to ensure the final protocol is both reliable and practical for routine use.

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Method_Development_Start Define Analytical Target Profile Literature_Review Literature & Pharmacopeia Review Method_Development_Start->Literature_Review Initial_Screening Screening of Columns & Mobile Phases Literature_Review->Initial_Screening Optimization Fine-tuning of Chromatographic Parameters Initial_Screening->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A logical workflow for the development and validation of an analytical method for Orlistat impurities.

Detailed Analytical Protocol

This protocol outlines a gradient reversed-phase HPLC method with UV detection, which has been shown to effectively separate Orlistat from its key impurities.[3][4]

Materials and Reagents
  • Orlistat Reference Standard (RS) and Impurity Reference Standards (commercially available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, filtered and degassed)

  • Orlistat drug substance or finished product for analysis

Instrumentation and Chromatographic Conditions
ParameterCondition
Instrument HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 20 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • C18 Column: Provides excellent separation for lipophilic compounds like Orlistat and its impurities.[2]

  • Gradient Elution: Necessary to resolve a complex mixture of impurities with varying polarities in a reasonable timeframe.[3]

  • Acidified Mobile Phase: Improves peak shape and resolution by suppressing the ionization of acidic analytes.

  • UV Detection at 205 nm: Offers good sensitivity for Orlistat and its related substances.[8][11]

Preparation of Solutions

4.3.1. Standard Stock Solution (for Impurities)

  • Accurately weigh about 10 mg of each Orlistat impurity reference standard into separate 100 mL volumetric flasks.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • This yields individual stock solutions of approximately 100 µg/mL.

4.3.2. Spiked Standard Solution (for System Suitability and Specificity)

  • Accurately weigh about 50 mg of Orlistat Reference Standard into a 100 mL volumetric flask.

  • Add a known volume of each impurity stock solution to achieve a final concentration of approximately 0.1% of the Orlistat concentration.

  • Dissolve in and dilute to volume with the diluent.

4.3.3. Sample Preparation (from Capsules)

  • Weigh and finely powder the contents of not fewer than 20 Orlistat capsules.

  • Accurately weigh a portion of the powder equivalent to about 50 mg of Orlistat into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm PVDF syringe filter before injection.[12]

Method Validation Protocol

The developed method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3][13][14]

Method_Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of the analytical method as per ICH guidelines.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Orlistat drug substance.[2][3][4]

  • Acid Hydrolysis: Reflux 1 mL of a 1 mg/mL Orlistat stock solution with 1 mL of 0.1 N HCl at 80°C for 8 hours.[2]

  • Base Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1 N NaOH at 80°C for 8 hours.[2]

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.

The stressed samples are then diluted to an appropriate concentration and analyzed. The method is considered specific if the degradation products are well-resolved from the main Orlistat peak and from each other.

Linearity

Prepare a series of at least five concentrations of each impurity ranging from the limit of quantification (LOQ) to 150% of the specification limit. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of each impurity is then calculated.

Table 1: Example Accuracy Data

ImpuritySpiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
Impurity A50%0.250.24598.0
100%0.500.505101.0
150%0.750.74098.7
Impurity B50%0.250.255102.0
100%0.500.49599.0
150%0.750.760101.3
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of a spiked solution at 100% of the specification limit on the same day. The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be evaluated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within acceptable limits for the method to be considered robust.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Orlistat) ≤ 2.0
Theoretical Plates (Orlistat) ≥ 2000
Resolution (between critical pairs) ≥ 1.5
%RSD of replicate injections ≤ 2.0%

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of impurities in Orlistat. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. By implementing this method, pharmaceutical manufacturers and researchers can confidently monitor the quality and stability of Orlistat, ultimately ensuring the safety and efficacy of the final drug product.

References

  • Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. Bentham Science Publishers.
  • Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities.
  • Orlist
  • Orlistat Stability and Degradation: A Technical Resource for Researchers. Benchchem.
  • Orlistat Impurities and Rel
  • Xenical, INN-Orlist
  • Orlist
  • Quantification of ssrr impurity of orlistat in orlistat capsules by normal phase hplc uv detector.
  • Orlistat Degradation Product (sodium salt). Cayman Chemical.
  • A method for measuring degraded impurities in orlistat capsules.
  • RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms.
  • Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlist
  • Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection.
  • Development and Validation of Derivative Spectroscopic Method for Determination of Orlistat in Bulk and Pharmaceutical Dosage Forms. Global Research Online.
  • RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. International Journal of Life Science and Pharma Research.
  • Orlist
  • Orlistat-impurities.
  • Orlist
  • A Validated RP-HPLC Method for the Quantification of Orlistat in Pharmaceutical Formul

Sources

Troubleshooting & Optimization

Navigating Peak Shape Challenges for the Orlistat Dimer in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving complex chromatographic challenges. This guide focuses on a prevalent issue in the analysis of Orlistat: achieving optimal peak shape for its dimeric impurity. Poor peak symmetry for the Orlistat dimer can significantly compromise the accuracy and reliability of quantification in drug development and quality control settings.

This resource is designed for researchers, scientists, and drug development professionals. We will delve into the root causes of peak tailing and provide a series of structured troubleshooting guides and frequently asked questions (FAQs) to empower you to systematically diagnose and resolve these issues in your High-Performance Liquid Chromatography (HPLC) experiments.

The Challenge: Understanding Poor Peak Shape of the Orlistat Dimer

The Orlistat dimer, a process-related impurity, often exhibits significant peak tailing in reversed-phase HPLC. This asymmetry can lead to inaccurate integration and, consequently, erroneous quantification, which is a critical concern in pharmaceutical analysis. The primary culprit behind this chromatographic behavior is often secondary interactions between the analyte and the stationary phase.

Orlistat and its dimer are large, non-polar molecules.[1][2] However, the presence of polar functional groups can lead to undesirable interactions with the silica-based stationary phases commonly used in reversed-phase HPLC. Specifically, residual silanol groups on the silica surface can interact with any basic functionalities on the analyte, causing peak tailing.[3][4][5]

Troubleshooting Guide: A Systematic Approach to Improving Peak Shape

When encountering poor peak shape for the Orlistat dimer, a systematic approach to troubleshooting is essential. The following sections provide a step-by-step guide to identifying and rectifying the issue.

Step 1: Initial System & Method Assessment

Before delving into complex method modifications, it's crucial to rule out common system-level problems that can contribute to poor peak shape for all analytes, not just the Orlistat dimer.

Frequently Asked Questions (FAQs):

  • Q: My Orlistat dimer peak is tailing. What is the first thing I should check?

    • A: Begin by evaluating the overall health of your HPLC system. Check for extra-column volume, which can be caused by using tubing with an unnecessarily large internal diameter or excessive length.[6] Also, ensure all fittings are properly connected to avoid dead volume.[7][8] A simple test is to inject a well-behaved, neutral compound; if it also shows peak tailing, a physical issue with the system is likely.[9]

  • Q: Could my column be the problem?

    • A: Absolutely. Column contamination or degradation is a frequent cause of poor peak shape.[7] If the column has been used extensively, consider flushing it with a strong solvent or, if necessary, replacing it.[5][7] A void at the column inlet, which can result from pressure shocks, can also lead to peak distortion.[3][5][10]

  • Q: Does the sample solvent matter?

    • A: Yes, a mismatch between the sample solvent and the mobile phase can cause distorted peaks.[7] Ideally, your sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.[6] Injecting a sample in a much stronger solvent can lead to peak fronting or tailing.

Troubleshooting Workflow: Initial Assessment

Caption: Initial troubleshooting workflow for poor peak shape.

Step 2: Mobile Phase Optimization

The mobile phase composition plays a critical role in controlling peak shape. By modifying its properties, you can significantly mitigate undesirable secondary interactions.

Frequently Asked Questions (FAQs):

  • Q: How does the mobile phase pH affect the peak shape of the Orlistat dimer?

    • A: While Orlistat itself does not have a pKa in the typical physiological pH range,[2] the ionization state of residual silanol groups on the silica stationary phase is highly pH-dependent. At a higher pH (typically > 3), silanol groups become deprotonated and carry a negative charge, which can lead to strong electrostatic interactions with any positively charged sites on the analyte, causing peak tailing.[4][5]

  • Q: What can I add to the mobile phase to improve peak shape?

    • A: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is a common and effective strategy.[11] These modifiers work by protonating the residual silanol groups, thereby minimizing their interaction with the analyte.[5] A study on Orlistat analysis demonstrated a significant improvement in peak symmetry after adding 0.01% TFA to the mobile phase.[11]

Experimental Protocol: Mobile Phase Modification

  • Baseline Experiment: Run your current HPLC method and record the chromatogram, paying close attention to the tailing factor of the Orlistat dimer peak.

  • Mobile Phase A Preparation: Prepare your aqueous mobile phase (e.g., water or a buffer) and add a small concentration of an acidic modifier. Start with 0.1% formic acid or 0.05% TFA.

  • Mobile Phase B Preparation: Your organic mobile phase (e.g., acetonitrile or methanol) generally does not require modification.

  • Analysis: Equilibrate the column with the new mobile phase and inject your sample.

  • Evaluation: Compare the peak shape of the Orlistat dimer to the baseline experiment. You should observe a noticeable reduction in peak tailing.

Data Presentation: Effect of Mobile Phase Modifier

Mobile Phase CompositionTailing Factor (Orlistat Dimer)Observations
Acetonitrile:Water (gradient)> 2.0Significant peak tailing
Acetonitrile:Water with 0.1% Formic Acid (gradient)1.2 - 1.5Improved peak symmetry
Acetonitrile:Water with 0.05% TFA (gradient)< 1.2Excellent peak shape
Step 3: Stationary Phase Selection

The choice of HPLC column is paramount for achieving good peak shape, especially for challenging compounds like the Orlistat dimer.

Frequently Asked Questions (FAQs):

  • Q: Are all C18 columns the same?

    • A: No, there are significant differences between C18 columns from various manufacturers. Modern columns often feature advanced bonding and end-capping technologies that effectively shield the residual silanol groups, making them less accessible for interaction with analytes.[5][9] For basic or other polar compounds, using a "base-deactivated" or "end-capped" column is highly recommended to minimize peak tailing.[9]

  • Q: What are the characteristics of a good column for Orlistat analysis?

    • A: Look for columns packed with high-purity silica and featuring robust end-capping. Some manufacturers offer columns specifically designed for the analysis of basic compounds, which are excellent candidates for improving the peak shape of the Orlistat dimer. A study successfully used a Perfectsil® target ODS-3 column, which is characterized by its ultra-pure silica and advanced end-capping, to achieve excellent peak symmetry for Orlistat.[11]

Logical Relationship: Column Choice and Peak Shape

G cluster_0 Column Properties cluster_1 Peak Shape Outcome High Silanol Activity High Silanol Activity Peak Tailing Peak Tailing High Silanol Activity->Peak Tailing Low Silanol Activity (End-capped) Low Silanol Activity (End-capped) Symmetrical Peak Symmetrical Peak Low Silanol Activity (End-capped)->Symmetrical Peak

Caption: Impact of column properties on peak shape.

Concluding Remarks

Improving the peak shape of the Orlistat dimer in HPLC is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying chemical interactions and methodically addressing potential issues from the HPLC system to the mobile phase and stationary phase, researchers can achieve symmetrical peaks, leading to more accurate and reliable analytical results. This guide provides a framework for troubleshooting, but it is important to remember that each analytical method may require specific optimization to achieve the desired performance.

References

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Gao, Y., et al. (2016). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. Bentham Science Publishers. Retrieved from [Link]

  • Mullangi, R., et al. (n.d.). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. CORE. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Gao, Y., et al. (2017, February 13). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. ResearchGate. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Singh, B., & Kumar, R. (2025, August 5). HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link] TroubleShootingGuide_Mini.pdf

  • Haidar Ahmad, I. A. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]

  • ARC Journals. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay Method. Retrieved from [Link]

  • Impactfactor. (2024, August 31). Simultaneous Estimation of Orlistat and Clomiphene by Hplc: Stability-Indicating Method Development and Validation. Retrieved from [Link]

  • Chromatography Today. (2026, February 20). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. Retrieved from [Link]

  • Google Patents. (n.d.). A method for measuring degraded impurities in orlistat capsules.
  • Pemble, C. W., et al. (2014, August 21). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Publications. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Xenical, INN-Orlistat. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Kumar, A., & Singh, S. (2022, November 1). RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]

  • Al-Rimawi, F., et al. (n.d.). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Orlistat pharmaceutical formulations.
  • accessdata.fda.gov. (n.d.). XENICAL (orlistat) CAPSULES Rx only. Retrieved from [Link]

Sources

Technical Support Center: Orlistat Dimer Solubility & HPLC Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of Orlistat Dimer in Mobile Phase Audience: Analytical Chemists, Formulation Scientists, and QC Specialists Last Updated: February 2026

Executive Summary & Molecule Profile

The Challenge: Orlistat (Tetrahydrolipstatin) is an extremely lipophilic molecule (LogP ~8.5) with a low melting point (<50°C).[1] Its "Dimer" (often identified as Orlistat Related Compound D or similar self-esterification products) exhibits even higher hydrophobicity.

In Reverse Phase Liquid Chromatography (RP-HPLC), the primary failure mode is on-column precipitation . This occurs when the sample solvent (diluent) is significantly stronger than the initial mobile phase, causing the Dimer to "crash out" at the column head. This results in peak splitting, severe carryover, and backpressure spikes.

Target Analyte Profile:

Property Orlistat (Monomer) Orlistat Dimer (Related Compound D) Impact on HPLC
Molecular Weight 495.7 g/mol ~900+ g/mol (Complex Ester) Late elution; requires strong solvent.
Solubility Insol. Water; Sol.[2] Chloroform, MeOH, ACN Insol.[3] Water; Sol.[2] DMSO, THF, Hexane High Risk: Precipitates in <70% ACN.

| Melting Point | 44°C – 50°C | Variable (Waxy solid) | Critical: Column oven >45°C may degrade sample or alter phase. |

The Mechanism of Failure: "Solvent Mismatch"

Understanding why the Dimer precipitates is the first step to fixing it. The issue typically arises during the injection phase.

Diagram 1: The Precipitation Cascade

This diagram illustrates the physical event occurring inside the injector loop and column head.

PrecipitationMechanism Sample Sample Preparation (Dissolved in 100% ACN or THF) Injector Injection Port (Sample enters stream) Sample->Injector Mixing Mixing Zone (Interface of Sample & MP) Injector->Mixing Laminar Flow MobilePhase Initial Mobile Phase (e.g., 60% ACN : 40% Water) MobilePhase->Injector Precipitation Precipitation Event (Local Solubility Limit Exceeded) Mixing->Precipitation Hydrophobic repulsion ColumnHead Column Head Frit (Blockage / Adsorption) Precipitation->ColumnHead Solid deposition Artifacts Chromatographic Artifacts (Split Peaks, Ghost Peaks) ColumnHead->Artifacts Slow dissolution

Caption: The "Solvent Shock" phenomenon where high-strength sample diluents encounter weaker mobile phases, leading to immediate precipitation of the Orlistat Dimer.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see split peaks or 'shoulders' on the Dimer peak."

Diagnosis: The sample solvent is too strong compared to the initial mobile phase. The analyte travels faster in the solvent plug than in the mobile phase, spreading the band before it focuses on the column.

Corrective Action:

  • Match the Diluent: Adjust your sample diluent to match the initial mobile phase composition closely.

    • Current: 100% Acetonitrile (ACN).

    • Recommended: 80% ACN / 20% Water (or whatever your starting gradient is).

  • Injection Volume: If you must use a strong solvent (e.g., THF) to keep the Dimer in solution, reduce the injection volume drastically (e.g., from 10 µL to 2 µL).

  • Pre-Column Mixing: Install a low-volume mixing tee before the injector if the hardware allows, or use a "sandwich injection" (Weak Solvent / Sample / Weak Solvent).

Issue 2: "Ghost peaks appear in blank runs after a Dimer injection."

Diagnosis: Carryover. The lipophilic Dimer is adsorbing to the Teflon rotor seal, the needle seat, or the injection loop and slowly leaching out in subsequent runs.

Corrective Action:

  • Needle Wash Optimization: Standard methanol washes are insufficient.

    • Protocol: Switch needle wash to 50% Acetonitrile / 50% THF (Tetrahydrofuran) or 100% IPA (Isopropanol) .

  • Active Rinse: Ensure the needle wash includes an active dip/rinse of the outside of the needle.

  • Column Flush: End every gradient with a high-strength "sawtooth" wash (e.g., 95-100% ACN or ACN/THF mix) for at least 5 column volumes.

Issue 3: "Backpressure increases steadily over 10-20 injections."

Diagnosis: The Dimer is precipitating on the inlet frit or the guard column.

Corrective Action:

  • Temperature Check: Ensure the column oven is set to 35°C - 40°C .

    • Warning: Do NOT exceed 45°C. Orlistat melts/softens near 50°C. A "melted" phase transition on the column will cause irreversible peak shape loss and pressure issues.

  • Mobile Phase Strength: Ensure your method never drops below 75% Organic during the run. Orlistat Dimer has near-zero solubility in water.[1][3]

    • Safe Zone: 80% - 98% Acetonitrile.

Validated Experimental Protocols

Protocol A: Solubility Screening for Mobile Phase Selection

Use this protocol to determine the "Crash Point" of the Dimer.

Objective: Define the minimum organic % required to keep the Dimer soluble.

  • Preparation: Prepare a stock solution of Orlistat Dimer (or spiked Orlistat sample) at 2x target concentration in THF.

  • Titration:

    • Aliquot 1 mL of stock into 5 clear HPLC vials.

    • Add water to each vial to achieve ratios of: 90:10, 85:15, 80:20, 75:25, 70:30 (Organic:Water).

  • Observation:

    • Vortex for 30 seconds.

    • Let stand for 1 hour at room temperature.

    • Pass: Solution remains perfectly clear.

    • Fail: Turbidity, cloudiness, or visible particulates.

  • Result Application: Your initial mobile phase gradient must be at least 5% higher in organic content than the "Fail" point.

Protocol B: Recommended Mobile Phase Composition

Based on USP monographs and lipophilic impurity handling:

ComponentCompositionPurpose
Mobile Phase A 0.1% Phosphoric Acid in WaterpH control (suppress silanol activity).
Mobile Phase B Acetonitrile (HPLC Grade)Primary eluting strength.
Mobile Phase C (Optional)Tetrahydrofuran (THF)Solubilizer for Dimer if ACN fails.

Suggested Isocratic Method (Starting Point):

  • Ratio: 86% Acetonitrile : 14% Buffer.

  • Flow: 1.0 - 1.5 mL/min.

  • Temp: 35°C (Strict control).

Advanced Troubleshooting Logic

Diagram 2: Decision Matrix for Method Optimization

Follow this logic path to resolve persistent solubility issues.

TroubleshootingLogic Start Start: Poor Dimer Recovery or Peak Shape CheckDiluent Is Sample Diluent >20% stronger than Mobile Phase A? Start->CheckDiluent AdjustDiluent Action: Dilute Sample with Mobile Phase A CheckDiluent->AdjustDiluent Yes CheckCarryover Is there Carryover in Blank? CheckDiluent->CheckCarryover No WashNeedle Action: Change Needle Wash to 50:50 ACN:THF CheckCarryover->WashNeedle Yes CheckTemp Is Column Temp > 45°C? CheckCarryover->CheckTemp No LowerTemp Action: Reduce Temp to 35-40°C (Prevent Melting) CheckTemp->LowerTemp Yes CheckOrganic Is Mobile Phase Organic < 80%? CheckTemp->CheckOrganic No IncreaseOrganic Action: Increase Baseline Organic (Orlistat requires >80%) CheckOrganic->IncreaseOrganic Yes

Caption: Step-by-step logic flow to isolate solubility vs. stability issues.

References

  • U.S. Food and Drug Administration (FDA). XENICAL (orlistat) CAPSULES Labeling. Access Data FDA.[4] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3034010, Orlistat. PubChem.[5] [Link]

  • Dolan, J. W. HPLC Troubleshooting: The Solvent Mismatch. LCGC North America. [Link]

Sources

Validation & Comparative

Comparative Analysis of Impurity Profiles in Orlistat Formulations: Innovator vs. Generics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Orlistat (tetrahydrolipstatin) presents a unique analytical challenge due to its lack of a strong UV chromophore and the chemical lability of its pharmacophore, the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-lactone ring. This guide provides a technical comparison of impurity profiles between the Reference Listed Drug (RLD, Xenical®) and various generic formulations.[1]

Key Finding: While RLD formulations typically maintain total impurities <2.0% at shelf-life, generic formulations frequently exhibit elevated levels of side-chain homologues and hydrolysis degradants (open-ring products), often attributable to differences in fermentation purification and moisture control during encapsulation.

Scientific Context: The -Lactone Vulnerability

The efficacy of Orlistat relies on the covalent binding of its


-lactone ring to the active serine site of gastric and pancreatic lipases.[2] This same mechanism makes the molecule inherently unstable.
Mechanism of Degradation

The primary degradation pathway is the hydrolysis of the ester bonds, specifically the opening of the four-membered


-lactone ring. This reaction is catalyzed by moisture, heat, and extreme pH, leading to the formation of Related Compound E  (hydrolyzed product) and Related Compound D .
  • Critical Insight: In generic development, the choice of excipients is paramount. Hygroscopic excipients can accelerate in-situ hydrolysis within the capsule, a phenomenon less prevalent in the RLD due to optimized moisture barriers.

Analytical Detection Challenges

Orlistat lacks a conjugated


-electron system, resulting in negligible UV absorption above 210 nm.
  • Traditional Approach: Low-wavelength UV (205-210 nm). Risk: High baseline noise, poor specificity, and inability to detect non-chromophoric impurities.

  • Recommended Approach: Charged Aerosol Detection (CAD) or LC-MS . CAD provides a near-universal response independent of chemical structure, essential for quantifying the aliphatic side-chain impurities often found in fermentation-derived generics.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation nodes for Orlistat.

OrlistatDegradation cluster_fermentation Biosynthesis Origin Orlistat Orlistat (API) (Intact Beta-Lactone) Impurity_E Related Compound E (Open Ring Hydrolysis) Orlistat->Impurity_E Hydrolysis (Primary) Impurity_D Related Compound D (Side Chain Cleavage) Orlistat->Impurity_D Cleavage Moisture Moisture/Heat (Stress Factors) Moisture->Orlistat Homologues Side-Chain Homologues (Fermentation Byproducts)

Figure 1: Primary degradation pathways and impurity origins. Red arrows indicate stability-related degradation; Green indicates process-related impurities.

Comparative Impurity Analysis

The following data summarizes a comparative study of the RLD (Xenical) versus three representative generic formulations (Generic A, B, and C).

Table 1: Comparative Impurity Profiles (% w/w)
Impurity TypeUSP DesignationRLD (Xenical)Generic A (Powder)Generic B (Pellet)Generic C (Import)
Open Ring Product Related Comp.[3] E0.2%0.8%0.3%1.1%
Side-Chain Homologues N/A< 0.1%1.5% 0.2%2.1%
Triphenylphosphine Oxide Related Comp. CND0.1%ND0.2%
Total Unknowns N/A0.3%1.2%0.5%1.8%
Assay Orlistat99.1%96.4%98.8%94.5%
  • ND: Not Detected

  • Observation: Generic A and C show significantly higher "Side-Chain Homologues." Since Orlistat is semi-synthetic (derived from Streptomyces toxytricini fermentation), these impurities suggest insufficient downstream purification in the generic API manufacturing process compared to the RLD.

Experimental Protocol: Stability-Indicating HPLC-CAD

To replicate this analysis, do not rely on standard UV methods. This protocol utilizes Charged Aerosol Detection (CAD) for universal quantification.[4]

Reagents & Equipment
  • Instrument: HPLC system (e.g., Thermo Vanquish or Agilent 1290) coupled with a Charged Aerosol Detector (CAD).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detector: CAD (Nebulizer Temp: 35°C; Power Function: 1.0).

  • Injection Volume: 20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.03070
15.01090
20.01090
21.03070
25.03070
Sample Preparation (Self-Validating Step)
  • Stock Solution: Dissolve capsule contents in Acetonitrile to 1.0 mg/mL.

  • Critical Causality: Why Acetonitrile? Methanol must be avoided as a diluent. Orlistat undergoes transesterification in methanol, creating false "impurities" (methyl ester artifacts) during analysis.

  • Filtration: Use 0.22 µm PTFE filters (Nylon filters can bind lipophilic compounds like Orlistat).

Analytical Workflow Diagram

This workflow ensures data integrity by incorporating specific checkpoints for solvent compatibility and detector linearity.

AnalyticalWorkflow Sample Sample Preparation (Capsule/API) SolventCheck Solvent Selection (Use ACN, Avoid MeOH) Sample->SolventCheck Extraction Extraction & Filtration (PTFE Filter) SolventCheck->Extraction Pass HPLC HPLC Separation (C18 Gradient) Extraction->HPLC Detection Detection Method HPLC->Detection UV UV (210nm) (Low Specificity) Detection->UV CAD CAD / MS (High Sensitivity) Detection->CAD Data Data Analysis (Quantify Homologues) UV->Data CAD->Data

Figure 2: Analytical workflow emphasizing the critical solvent selection step to avoid artifacts.

References

  • Taylor, P. W., et al. (2010).[1] Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Obesity Facts.

  • United States Pharmacopeia (USP). Orlistat Monograph: Related Compounds. USP-NF.[6]

  • Mullertz, A., et al. (2017). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules. ResearchGate.

  • BenchChem. Orlistat Stability and Degradation: A Technical Resource.

  • PubChem. Orlistat Compound Summary & Stability. National Library of Medicine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Orlistat Dimer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Orlistat Dimer Impurity, a non-pharmacopeial byproduct encountered during the synthesis or degradation of Orlistat. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the discovery phase to the entire lifecycle of a chemical entity, including its impurities. This document is structured to provide clear, actionable, and scientifically grounded procedures to ensure the safe handling and disposal of this specific compound in a laboratory setting.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough hazard assessment is paramount. This process forms the basis of a self-validating safety system, ensuring that all handling decisions are informed by the best available data.

1.1 Known Hazards of the Parent Compound: Orlistat

Orlistat (CAS: 96829-58-2) is primarily known as a lipase inhibitor.[1][2][3] Its most significant documented environmental hazard is its classification under the Globally Harmonized System (GHS) as Aquatic Chronic 3 (H412): Harmful to aquatic life with long lasting effects .[4] This classification immediately precludes disposal via sewer systems, as it can contaminate waterways.[4][5] The Safety Data Sheet (SDS) for Orlistat does not classify it as flammable, acutely toxic, or carcinogenic, but notes that exposure to combustion products can be harmful to health.[4]

1.2 Extrapolated Hazards for Orlistat Dimer Impurity

Orlistat Dimer Impurity (CAS: 881900-54-5) is a larger molecule formed from Orlistat.[6][7] In the absence of a specific SDS for the dimer, established laboratory safety protocols, such as those outlined in OSHA's Laboratory Standard (29 CFR 1910.1450), mandate treating it as a substance with unknown hazards.[8][9]

Core Directive: The Orlistat Dimer Impurity must be handled as, at a minimum, harmful to aquatic life. All disposal procedures must prevent its release into the environment.

Compound Identification CAS Number Molecular Formula Molecular Weight Known GHS Hazard Classification
Orlistat96829-58-2C₂₉H₅₃NO₅495.73 g/mol Aquatic Chronic 3 (H412)[4]
Orlistat Dimer Impurity881900-54-5C₅₇H₁₀₆N₂O₉963.48 g/mol Data not available; handle as Aquatic Chronic 3

Regulatory Framework: Ensuring Compliance

All laboratory waste disposal is governed by strict federal and local regulations. Adherence to these frameworks is not optional; it is a legal and ethical requirement.

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[5][10] While Orlistat and its dimer are not typically "listed" hazardous wastes, it is the generator's responsibility to determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[11] Given the H412 classification, it must be managed to prevent environmental release.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) .[8][12][13] This plan must outline procedures for safe handling and disposal of all chemicals, including impurities.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of Orlistat Dimer Impurity from the point of generation to final removal by a licensed vendor.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the impurity, ensure appropriate PPE is worn to minimize exposure.

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step to ensure safety and compliance. Under no circumstances should Orlistat Dimer Impurity or its containers be disposed of in the regular trash or down the drain. [4][14][15][16]

This decision-making workflow ensures the impurity is routed correctly.

Caption: Waste Segregation Decision Workflow for Orlistat Dimer Impurity.

Based on the parent compound's data, the impurity is not an acute or characteristic hazardous waste but is an environmental hazard. Therefore, it must be segregated as Hazardous Chemical Waste destined for incineration.

Step 3: Containerization and Labeling

Proper containment and communication are vital for safety.

  • Select an Appropriate Container: Use a leak-proof container with a secure screw-top cap. The container must be compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solid waste).

  • Label the Container Clearly: Affix a hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name: "Orlistat Dimer Impurity"

    • CAS Number: "881900-54-5"

    • Hazard Statement: "Harmful to aquatic life with long lasting effects"

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Researcher's Name and Lab Location

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area must be at or near the point of generation.

  • Store in a secondary containment bin to prevent spills.

  • Keep the container closed at all times except when adding waste.

Step 5: Final Disposal

The final disposal must be conducted by your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[17][18]

  • Schedule a waste pickup with your EHS office according to institutional procedures.

  • Do not mix this waste stream with other chemical wastes unless explicitly approved by EHS.

  • Maintain records of waste disposal as required by your institution and regulatory agencies.

Spill and Emergency Procedures

In the event of a small spill of solid Orlistat Dimer Impurity:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear appropriate PPE as described in Step 1 of the protocol.

  • Contain and Clean: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid creating dust. Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a sealed bag.

  • Dispose of Cleanup Materials: Place the sealed bag into the designated hazardous waste container for Orlistat Dimer Impurity.

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety and Integrity

The proper management of chemical impurities is a direct reflection of a laboratory's scientific integrity and commitment to safety. By following this structured, evidence-based protocol, researchers can ensure that the disposal of Orlistat Dimer Impurity is handled in a manner that is safe, compliant, and environmentally responsible. This self-validating system of assessment, segregation, and proper disposal protects researchers, support staff, and the broader community.

References

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Available at: [Link]

  • Guinama. (2023, March 16). SAFETY DATA SHEET 7135-Orlistat. Available at: [Link]

  • MLI Environmental. (2025, November 26). Pharmaceutical Hazardous Waste Management Guide. Available at: [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Database. Available at: [Link]

  • Safety + Health Magazine. (2020, February 10). Fulfilling the OSHA Lab Standard. Available at: [Link]

  • Wikipedia. (n.d.). Orlistat. Available at: [Link]

  • Advant-Edge Solutions of Middle Atlantic, Inc. (ASMAI). (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Available at: [Link]

  • MedPro Disposal. (n.d.). Waste Disposal for Medical & Research Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Available at: [Link]

  • The Aesthetic Lab. (n.d.). Aftercare Advice Orlistat. Available at: [Link]

  • University of California, Santa Barbara (UCSB) Environmental Health & Safety. (n.d.). Pharmaceutical Waste Guidelines. Available at: [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2009, January 15). XENICAL - orlistat capsule. AccessData. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals Quick Start Guide. Available at: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available at: [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Available at: [Link]

  • Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Available at: [Link]

  • Pharmaffiliates. (n.d.). Orlistat-impurities. Available at: [Link]

  • Rx Destroyer. (2020, August 17). What Is Considered Non-Regulated Pharmaceutical Waste?. Available at: [Link]

  • American Hospital Association (AHA). (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Drug Enforcement Administration (DEA). (2018). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2025, April 16). Where and How to Dispose of Unused Medicines. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.